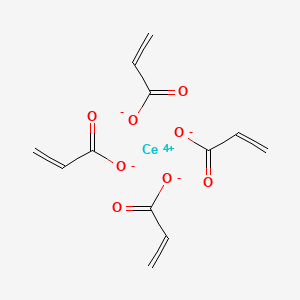

Cerium(4+) acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

94232-55-0 |

|---|---|

Molecular Formula |

C12H12CeO8 |

Molecular Weight |

424.33 g/mol |

IUPAC Name |

cerium(4+);prop-2-enoate |

InChI |

InChI=1S/4C3H4O2.Ce/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5);/q;;;;+4/p-4 |

InChI Key |

PKFDXXILXGASLT-UHFFFAOYSA-J |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Ce+4] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cerium(IV) Acrylate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide on the synthesis and characterization of Cerium(IV) Acrylate. While direct literature on the isolation of pure, stable Cerium(IV) Acrylate is sparse, this document outlines a plausible synthesis strategy based on established methods for other Cerium(IV) carboxylates. It further details the expected characterization of the target compound and discusses the broader context of cerium compounds in relevant research fields.

Introduction

Cerium, a lanthanide series element, is notable for its ability to exist in both +3 and +4 oxidation states, a property that underpins its utility in a wide range of applications, including catalysis, UV absorption, and as an oxidizing agent in organic synthesis. Cerium(IV) acrylate, as a coordination complex, is of interest for its potential to combine the redox activity of the Ce(IV) ion with the polymerizable nature of the acrylate ligand. This could open avenues for the development of novel functional materials, drug delivery systems, and catalytic platforms. This guide serves as a foundational resource for researchers venturing into the synthesis and characterization of this and related cerium-containing compounds.

Synthesis of Cerium(IV) Acrylate

Proposed Synthetic Protocol

This protocol is based on the general procedure for the synthesis of organic solvent-soluble cerium(IV) derivatives.

Materials:

-

Ceric Ammonium Nitrate ((NH₄)₂Ce(NO₃)₆)

-

Acrylic Acid (CH₂=CHCOOH)

-

Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH)

-

Deionized Water

-

An organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Reaction flask with a magnetic stirrer

-

Dropping funnel

-

pH meter or pH indicator strips

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Acrylate Salt Solution:

-

In a reaction flask, dissolve a stoichiometric amount of acrylic acid in deionized water.

-

Cool the solution in an ice bath and slowly add a molar equivalent of ammonium hydroxide or sodium hydroxide solution while stirring to form the corresponding acrylate salt. The pH of the solution should be adjusted to approximately 7-8. It is recommended to use at least a four-fold molar excess of the acrylate salt relative to the cerium(IV) salt to ensure complete reaction.

-

-

Reaction with Cerium(IV) Salt:

-

Prepare a separate aqueous solution of ceric ammonium nitrate.

-

Slowly add the ceric ammonium nitrate solution to the stirred acrylate salt solution at room temperature. The addition should be done dropwise to control the reaction rate and temperature.

-

A precipitate or an oily product of cerium(IV) acrylate is expected to form upon mixing.

-

-

Isolation and Purification:

-

If a solid precipitate forms, it can be collected by filtration, washed with cold deionized water, and then with a non-polar organic solvent to remove any unreacted acrylic acid.

-

If an oily product forms, it can be extracted into an organic solvent like ethyl acetate. The organic layer is then separated, washed with water to remove any inorganic salts, and dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield the cerium(IV) acrylate product.

-

Characterization of Cerium(IV) Acrylate

A thorough characterization of the synthesized product is crucial to confirm its identity, purity, and properties. The following techniques are recommended:

Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is essential to identify the functional groups present in the molecule. The spectrum should confirm the presence of the acrylate's carboxylate group and the absence of the characteristic C=O stretching vibration of free acrylic acid.

-

UV-Visible (UV-Vis) Spectroscopy: Cerium(IV) compounds are known for their characteristic absorption bands in the UV-Vis region due to ligand-to-metal charge transfer (LMCT) transitions. This can be used to confirm the +4 oxidation state of cerium.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the organic ligand. However, the paramagnetic nature of the Ce(IV) ion may lead to significant broadening of the NMR signals.

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition pattern of the compound. It can be used to determine the temperature at which the acrylate ligands start to decompose and to quantify the final residue, which is expected to be cerium oxide (CeO₂).

-

Differential Scanning Calorimetry (DSC): DSC can be used to identify phase transitions, such as melting or decomposition, and to determine the associated enthalpy changes.

Structural and Elemental Analysis

-

X-ray Diffraction (XRD): If a crystalline solid is obtained, single-crystal or powder XRD can be used to determine its crystal structure.

-

Elemental Analysis: Combustion analysis can be performed to determine the elemental composition (C, H) of the compound and confirm its empirical formula. The cerium content can be determined by techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Summary of Expected Characterization Data

| Technique | Parameter | Expected Result |

| FTIR | Wavenumber (cm⁻¹) | Appearance of asymmetric and symmetric COO⁻ stretching bands (typically around 1550-1650 cm⁻¹ and 1400-1450 cm⁻¹). Disappearance of the C=O stretch of free acrylic acid (around 1700 cm⁻¹). |

| UV-Vis | λ_max (nm) | Strong absorption band in the UV region, characteristic of Ce(IV) LMCT. |

| TGA | Decomposition Temp. | Onset of decomposition in a specific temperature range, leading to a final stable residue of CeO₂. |

| Elemental Analysis | % Composition | Experimental values for C, H, and Ce should match the calculated values for the expected formula of cerium(IV) acrylate. |

Potential Applications and Signaling Pathways of Cerium Compounds

While specific signaling pathways for cerium(IV) acrylate have not been elucidated, the unique properties of cerium compounds, particularly cerium oxide nanoparticles (nanoceria), have been extensively studied in biological and pharmaceutical contexts. The interest in these compounds for drug development professionals stems from their redox-active nature.

Cerium compounds can exhibit enzyme-mimetic activities, such as superoxide dismutase (SOD) and catalase-like activities. This is attributed to the facile cycling between the Ce³⁺ and Ce⁴⁺ oxidation states at the surface of cerium-based materials. This redox couple allows them to catalytically scavenge reactive oxygen species (ROS), which are implicated in a variety of disease states, including inflammation, neurodegenerative disorders, and cancer.

The incorporation of an acrylate ligand onto a cerium(IV) center could offer a strategy for developing polymer-based drug delivery systems where the cerium component provides a therapeutic (e.g., antioxidant) effect or for creating catalytic materials for biomedical applications.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of Cerium(IV) Acrylate. By adapting established methods for related cerium carboxylates, researchers can access this interesting compound. The detailed characterization plan will be essential in confirming the successful synthesis and understanding the properties of the material. The broader context of cerium compounds in biomedical research highlights the potential of cerium(IV) acrylate as a building block for novel functional materials with applications in drug delivery and therapeutics. Further research into the biological activities and potential signaling pathway interactions of well-characterized cerium(IV) acrylate is warranted.

An In-depth Technical Guide to the Chemical Properties of Cerium(IV) Acrylate

Disclaimer: Publicly available scientific literature contains limited specific experimental data on the chemical properties of Cerium(IV) acrylate. This guide provides foundational information where available and draws upon data from closely related cerium carboxylates and lanthanide acrylates to infer potential properties and experimental methodologies. This information should be used as a reference, and experimental validation is recommended.

Introduction

Cerium, a lanthanide, is notable for its ability to exist in both +3 and +4 oxidation states, a property that imparts unique redox activity to its compounds. Cerium(IV) acrylate is a metal-organic compound that combines the Ce(IV) ion with acrylate ligands. While specific applications are not widely documented, its properties are of interest to researchers in materials science and drug development due to the potential for polymerization of the acrylate moiety and the biological activity associated with the cerium ion. This guide summarizes the known chemical properties of Cerium(IV) acrylate and provides context based on analogous compounds.

Core Chemical Properties

Very limited quantitative data for Cerium(IV) acrylate is available. The following table summarizes the basic molecular information.

| Property | Value | Source |

| CAS Number | 94232-55-0 | LookChem |

| Molecular Formula | C₁₂H₁₂CeO₈ | LookChem |

| Molecular Weight | 424.33488 g/mol | LookChem |

| Calculated PSA | 160.52 | LookChem |

| Calculated LogP | -4.31080 | LookChem |

Synthesis and Experimental Protocols

Generalized Experimental Protocol for Cerium(IV) Carboxylate Synthesis

This protocol is a generalized representation and would require optimization for the specific synthesis of Cerium(IV) acrylate.

-

Preparation of Cerium(III) Acrylate: A solution of a soluble Cerium(III) salt (e.g., Cerium(III) nitrate or chloride) in a suitable solvent is reacted with acrylic acid. The pH is carefully adjusted with a base (e.g., sodium hydroxide or an amine) to deprotonate the acrylic acid and facilitate the formation of Cerium(III) acrylate.

-

Oxidation to Cerium(IV) Acrylate: The Cerium(III) acrylate solution is then treated with an oxidizing agent. The choice of oxidizing agent and reaction conditions is critical to achieve the desired Cerium(IV) state without unwanted side reactions.

-

Isolation and Purification: The resulting Cerium(IV) acrylate product would be isolated, likely through precipitation, and then purified by washing with appropriate solvents to remove any unreacted starting materials and byproducts.

-

Characterization: The final product should be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the acrylate carboxylate group, Elemental Analysis to determine the elemental composition, and X-ray Diffraction (XRD) to assess the crystallinity.

Thermal Stability

Specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for Cerium(IV) acrylate is not available. However, studies on other cerium carboxylates, such as cerium(III) acetate, provide insights into the likely thermal decomposition behavior. The thermal decomposition of metal acrylates often proceeds through the loss of organic components, leading to the formation of metal oxides.

The decomposition of Cerium(III) acetate hydrate, for instance, involves dehydration followed by the decomposition of the anhydrous acetate to form cerium oxide through several intermediate steps. A similar multi-step decomposition pathway is anticipated for Cerium(IV) acrylate, ultimately yielding cerium(IV) oxide (CeO₂).

| Compound | Decomposition Steps | Final Product | Reference |

| Cerium(III) Acetate Hydrate | Dehydration followed by multi-step decomposition of anhydrous acetate. | CeO₂ | --INVALID-LINK-- |

| Other Lanthanide Acrylates | Generally decompose to form the corresponding lanthanide oxide. | Ln₂O₃ or other oxides | General knowledge on metal carboxylate thermal decomposition. |

Solubility

Quantitative solubility data for Cerium(IV) acrylate in various solvents is not documented in the reviewed literature. The solubility of metal-organic compounds is influenced by the nature of both the metal ion and the organic ligand, as well as the crystal lattice energy of the solid. It is expected that Cerium(IV) acrylate would have limited solubility in non-polar organic solvents and may exhibit some solubility in polar aprotic solvents. Its solubility in water is likely to be low and may be accompanied by hydrolysis, a common characteristic of Ce(IV) salts.

Relevance to Drug Development and Signaling Pathways

While there is no specific information on the use of Cerium(IV) acrylate in drug development, the biological activity of cerium compounds, particularly cerium oxide nanoparticles, is an active area of research. The key to this activity is the redox couple of Ce³⁺/Ce⁴⁺, which allows cerium compounds to act as antioxidants or pro-oxidants depending on the biological environment.

Antioxidant Mechanism and Potential Signaling Pathway

Cerium compounds can mimic the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase. This is due to the ability of Ce³⁺ to be oxidized to Ce⁴⁺ by scavenging reactive oxygen species (ROS), and for Ce⁴⁺ to be subsequently reduced back to Ce³⁺. This redox cycling allows for the catalytic removal of harmful ROS, which are implicated in a variety of diseases, including inflammatory conditions and neurodegenerative disorders. This antioxidant property could potentially interfere with ROS-mediated signaling pathways in cells.

Conclusion

Cerium(IV) acrylate is a compound for which detailed chemical and physical data are not widely available. Based on the chemistry of related cerium carboxylates and lanthanide compounds, it is expected to be a solid with limited solubility and to thermally decompose to cerium(IV) oxide. Its primary interest for researchers, particularly in drug development, would likely stem from the redox activity of the cerium ion. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this compound.

An In-depth Technical Guide to the Molecular Structure of Cerium(4+) Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated molecular structure of cerium(4+) acrylate, drawing upon existing knowledge of cerium(IV) coordination chemistry. Due to the limited availability of direct structural data for this compound, this document extrapolates information from analogous cerium(IV) carboxylate complexes to propose a likely structure and outline relevant experimental methodologies.

Introduction

Cerium, a lanthanide element, exhibits a stable +4 oxidation state, a unique characteristic among the rare-earth metals. This high oxidation state imparts strong oxidizing properties to cerium(IV) compounds, making them valuable in various chemical and material science applications. This compound, with the chemical formula C₁₂H₁₂CeO₈ and CAS number 94232-55-0, is a coordination complex of the cerium(IV) ion with acrylate ligands. While its specific applications are not widely documented, its structure is of interest for understanding the coordination behavior of Ce(IV) with unsaturated carboxylates, which could have implications in polymer chemistry and catalysis.

Proposed Molecular Structure

Direct crystallographic data for this compound is not publicly available. However, based on the well-established coordination chemistry of cerium(IV) with other carboxylate ligands, a polynuclear structure is highly probable. The high charge density of the Ce(IV) ion favors the formation of oxo- or hydroxo-bridged clusters to achieve stability.

A likely structural motif is a hexanuclear core, similar to that observed in cerium(IV) formate, which features a [Ce₆(μ₃-O)₄(μ₃-OH)₄]¹²⁺ core.[1] In such a structure, the cerium ions are bridged by oxo and hydroxo groups. The acrylate ligands would then coordinate to the cerium centers, satisfying their high coordination numbers, which are typically 8 or 9.

The acrylate ligand can coordinate to the cerium(IV) center in several modes:

-

Monodentate: One oxygen atom of the carboxylate group binds to a single cerium ion.

-

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same cerium ion.

-

Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different cerium ion.

It is anticipated that a combination of these binding modes would be present in the solid-state structure of this compound, leading to a complex, three-dimensional coordination polymer. The vinyl group of the acrylate ligand may or may not be involved in further polymerization, depending on the synthesis conditions.

Physicochemical Data

While detailed structural parameters like bond lengths and angles are not available for this compound, the following table summarizes its basic chemical properties.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₂CeO₈ | |

| Molecular Weight | 424.33 g/mol | |

| CAS Number | 94232-55-0 | |

| Appearance (Predicted) | Pale yellow to orange solid |

For comparison, selected structural data for a known hexanuclear cerium(IV) formate complex are provided below to give an indication of the expected bond lengths and coordination environment.

| Parameter | Value Range (Å) or Geometry | Reference |

| Ce-O (oxo/hydroxo bridge) | ~2.2 - 2.4 Å | [1] |

| Ce-O (carboxylate) | ~2.3 - 2.6 Å | [1] |

| Ce···Ce distance | ~3.6 - 3.8 Å | [1] |

| Coordination Geometry | Distorted tricapped trigonal prism or similar high-coordination geometry | [1] |

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis and characterization of this compound, based on established methods for other cerium(IV) carboxylate complexes.[1][2][3]

Method 1: From a Ce(IV) Precursor

This method involves the direct reaction of a soluble Ce(IV) salt with acrylic acid.

-

Materials: Cerium(IV) ammonium nitrate (CAN), acrylic acid, triethylamine (or another suitable base), methanol, diethyl ether.

-

Procedure:

-

Dissolve cerium(IV) ammonium nitrate in methanol.

-

In a separate flask, dissolve acrylic acid in methanol.

-

Slowly add triethylamine to the acrylic acid solution to deprotonate it, forming the acrylate anion.

-

Add the acrylate solution dropwise to the stirred solution of cerium(IV) ammonium nitrate at room temperature.

-

A precipitate is expected to form. Stir the reaction mixture for 2-4 hours.

-

Collect the solid product by filtration.

-

Wash the product with methanol and then diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum.

-

Method 2: Hydrothermal Synthesis

This method can promote the formation of crystalline material suitable for X-ray diffraction.

-

Materials: Cerium(IV) sulfate, acrylic acid, water, sodium hydroxide.

-

Procedure:

-

Prepare an aqueous solution of cerium(IV) sulfate.

-

Prepare a separate aqueous solution of sodium acrylate by neutralizing acrylic acid with sodium hydroxide.

-

Combine the two solutions in a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at a temperature between 120-180°C for 24-48 hours.[4][5]

-

Allow the autoclave to cool slowly to room temperature.

-

Collect the crystalline product by filtration.

-

Wash the crystals with water and ethanol.

-

Dry the product in a desiccator.

-

-

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and the coordination environment of the cerium(IV) ion. Crystals can be grown from the hydrothermal synthesis method or by slow evaporation or diffusion techniques.

-

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk synthesized material and to compare with the simulated pattern from single-crystal data.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination mode of the acrylate ligand. The separation between the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies of the carboxylate group can provide insight into whether it is acting as a monodentate, bidentate chelating, or bridging ligand.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability of the compound and to identify the presence of coordinated or lattice solvent molecules.

-

Elemental Analysis: To confirm the empirical formula of the synthesized compound.

Logical and Experimental Workflows

As no specific signaling pathways involving this compound have been identified, the following diagrams illustrate the logical workflow for its synthesis and characterization.

Caption: A logical workflow for the synthesis of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Redox and Photochemical Reactivity of Cerium(IV) Carbonate and Carboxylate Complexes Supported by a Tripodal Oxygen Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrothermal synthesis of cerium(IV) oxide [inis.iaea.org]

- 5. hydrothermal-synthesis-of-nanocrystalline-cerium-iv-oxide-powders - Ask this paper | Bohrium [bohrium.com]

A Technical Guide to Cerium(IV) Acrylate and its Role in Advanced Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerium(IV) acrylate (CAS Number 94232-55-0) is a metal-organic compound that holds significant interest in the field of materials science. While detailed information on the isolated compound is sparse, its true value lies in its role as a precursor and initiator in the synthesis of advanced cerium-containing materials, particularly acrylate-based polymers and nanoparticles. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of materials derived from or utilizing cerium(IV) and acrylate functionalities, with a particular focus on their relevance to biomedical and drug development applications.

Core Compound Properties: Cerium(IV) Acrylate

While a dedicated, in-depth analysis of isolated Cerium(IV) acrylate is not widely available in scientific literature, its fundamental properties can be inferred from available data. It is understood to be the cerium salt of acrylic acid where cerium exists in its +4 oxidation state.

| Property | Value | Source |

| CAS Number | 94232-55-0 | Internal |

| Molecular Formula | C12H12CeO8 | [1] |

| Molecular Weight | 424.33 g/mol | [1] |

| Physical State | Presumed to be a solid | Inferred |

| Solubility | Likely soluble in acidic aqueous solutions | Inferred from Ce(IV) chemistry |

| Key Feature | Strong oxidizing agent (due to Ce(IV)) | [2][3] |

Synthesis and Methodologies

The primary utility of the cerium(IV)-acrylate system is in polymerization and nanoparticle formation. Detailed experimental protocols for these processes are outlined below.

Cerium(IV)-Initiated Radical Polymerization of Acrylates

Cerium(IV) ions are effective initiators for the radical polymerization of vinyl monomers like acrylates. The initiation process involves the reduction of Ce(IV) to Ce(III) and the formation of a radical on a reducing agent, which then initiates polymerization.

Experimental Protocol: Cerium(IV)-Initiated Graft Polymerization of Acrylate onto a Polymer Backbone

This protocol describes the grafting of an acrylate monomer onto a polymer containing hydroxyl groups, a common method for modifying polymer surfaces.

-

Substrate Preparation: A polymer substrate containing hydroxyl groups (e.g., poly(styrene-co-2-hydroxyethyl acrylate)) is dispersed in deionized water.

-

Inert Atmosphere: The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit radical polymerization.

-

Monomer Addition: The acrylate monomer (e.g., N-(2-methoxyethyl)acrylamide) is added to the aqueous dispersion of the polymer substrate.

-

Initiator Preparation: A fresh solution of a Cerium(IV) salt, such as cerium(IV) ammonium nitrate (CAN), is prepared in a dilute acidic solution (e.g., nitric acid) to prevent hydrolysis.

-

Initiation: The Cerium(IV) salt solution is added to the reaction mixture. The Ce(IV) ions will react with the hydroxyl groups on the polymer backbone to generate radicals, initiating the graft polymerization of the acrylate monomer.

-

Polymerization: The reaction is allowed to proceed at a controlled temperature (typically ranging from 25°C to 60°C) for a specified duration.

-

Termination and Purification: The polymerization is terminated, and the resulting polymer is purified to remove unreacted monomer and initiator residues, often through dialysis or repeated centrifugation and washing.

Synthesis of Cerium Oxide Nanoparticles with Acrylate-Based Coatings

Poly(acrylic acid) (PAA) and other acrylate-based polymers are frequently used as capping and functionalizing agents in the synthesis of cerium oxide nanoparticles (CeNPs). These coatings enhance the stability and biocompatibility of the nanoparticles.

Experimental Protocol: Poly(acrylic acid)-Coated Cerium Oxide Nanoparticles (PAA-CeNPs)

-

Precursor Solution: A solution of a Cerium(IV) salt, such as cerium(IV) ammonium nitrate, is prepared in deionized water.

-

Polymer Solution: A separate aqueous solution of poly(acrylic acid) (PAA) is prepared.

-

Mixing and Precipitation: The cerium salt solution is added to the PAA solution under vigorous stirring. The pH of the solution is then adjusted to induce the precipitation of PAA-coated cerium oxide nanoparticles.

-

Hydrothermal Treatment (Optional): The resulting suspension can be subjected to hydrothermal treatment in an autoclave to control the crystallinity and size of the nanoparticles.

-

Purification: The PAA-CeNPs are collected by centrifugation, washed repeatedly with deionized water and ethanol to remove unreacted precursors and excess polymer, and then dried.

Applications in Research and Drug Development

The materials synthesized using cerium(IV) and acrylates have shown significant promise in biomedical applications, primarily leveraging the unique properties of cerium oxide nanoparticles.

| Application Area | Description | Key Cerium Property | Relevant Acrylate Functionality |

| Drug Delivery | Cerium oxide nanoparticles can act as carriers for anticancer drugs. The acrylate-based coating can be functionalized for targeted delivery and controlled release. | Redox activity | Biocompatibility, functional groups for drug conjugation |

| Wound Healing | Cerium oxide nanoparticles exhibit antioxidant and anti-inflammatory properties, which can accelerate wound healing. Acrylate-based hydrogels can provide a moist wound environment and serve as a delivery vehicle for the nanoparticles. | Antioxidant | Hydrogel formation, moisture retention |

| Antimicrobial Agents | Cerium compounds, including cerium oxide nanoparticles, have demonstrated antimicrobial activity against a range of bacteria. Acrylate coatings can enhance their stability and interaction with bacterial surfaces. | Oxidative stress | Improved dispersion and stability |

| Radioprotection | Poly(acrylic acid)-coated cerium oxide nanoparticles have been shown to protect normal tissues from radiation-induced damage, a significant consideration in cancer radiotherapy. | Redox chemistry | Enhanced biocompatibility and systemic biodistribution |

Visualizing Mechanisms and Workflows

Signaling Pathway: Role of Cerium Oxide Nanoparticles in Cellular Redox Regulation

Cerium oxide nanoparticles can mimic the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, thereby modulating cellular reactive oxygen species (ROS) levels. This is crucial in disease states associated with oxidative stress.

References

- 1. Poly(acrylic acid)-mediated synthesis of cerium oxide nanoparticles with variable oxidation states and their effect on regulating the intracellular ROS level - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Novel Cerium(IV) Coordination Compounds of Monensin and Salinomycin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Cerium(IV) Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cerium(IV) Acrylate

Cerium, a lanthanide, is notable for its stable +3 and +4 oxidation states. Cerium(IV) compounds are strong oxidizing agents and play a significant role in various chemical processes, including organic synthesis and polymerization.[1][2] Cerium(IV) acrylate is a compound of interest due to the potential for combining the catalytic and redox properties of cerium(IV) with the polymerizable nature of the acrylate anion. Its solubility is a critical parameter for its application in solution-based processes, such as polymerization initiation or the formation of cerium-containing polymer composites.

The solubility of cerium(IV) acrylate is expected to be highly dependent on the solvent, pH, temperature, and the presence of complexing agents. A key challenge in handling cerium(IV) in aqueous media is its strong tendency to hydrolyze, forming insoluble cerium(IV) oxide (CeO₂).[3][4]

Factors Influencing the Solubility of Cerium(IV) Salts

The solubility of cerium(IV) acrylate can be inferred from the behavior of other cerium(IV) salts like cerium(IV) sulfate and cerium(IV) nitrate. The following table summarizes the key factors influencing their solubility.

| Factor | Effect on Solubility | Rationale |

| pH | Significantly higher solubility in acidic conditions.[3][5] | In acidic solutions, the formation of insoluble cerium(IV) hydroxide and oxide is suppressed. Cerium(IV) is prone to extensive hydrolysis in neutral or basic solutions.[3] |

| Temperature | For some salts like cerium(IV) sulfate, solubility decreases with increasing temperature.[6][7][8][9] | The dissolution of cerium(IV) sulfate is an exothermic process. According to Le Chatelier's principle, increasing the temperature of an exothermic process shifts the equilibrium towards the reactants (the undissolved salt).[6][9] |

| Solvent | Moderately soluble in water and dilute acids.[2] Insoluble in many non-polar organic solvents.[10] Some cerium salts show solubility in polar aprotic solvents like acetonitrile.[10] | The ionic nature of cerium salts favors polar solvents that can solvate the ions. The specific interactions between the cerium ion, the acrylate anion, and the solvent molecules will determine the extent of solubility. |

| Complex Formation | The presence of complexing agents can increase solubility.[5][11] | Ligands can form stable, soluble complexes with cerium(IV) ions, preventing precipitation. For instance, poly(acrylic acid) can form complexes with cerium oxide nanoparticles, enhancing their dispersion stability.[11] |

| Hydrolysis | A primary limiting factor for solubility in aqueous solutions.[3][4][12] | Cerium(IV) has a high charge density and readily reacts with water to form hydroxo and oxo-bridged species, which are often insoluble.[3] |

Experimental Protocols

While a specific protocol for cerium(IV) acrylate is not available, the following sections outline generalized experimental procedures for its synthesis and solubility determination, adapted from methods used for other cerium compounds and metal acrylates.

Synthesis of Cerium(IV) Acrylate (Hypothetical Protocol)

This protocol is based on the synthesis of other metal acrylates and the handling of cerium(IV) solutions.

Objective: To synthesize cerium(IV) acrylate from a suitable cerium(IV) precursor and acrylic acid.

Materials:

-

Ceric ammonium nitrate (CAN) or Ceric ammonium sulfate (CAS)

-

Acrylic acid

-

A suitable non-aqueous solvent (e.g., anhydrous ethanol or a polar aprotic solvent)

-

A non-coordinating base (e.g., triethylamine), if necessary to deprotonate acrylic acid

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Under an inert atmosphere, dissolve the cerium(IV) precursor in the chosen anhydrous solvent. Note that the solubility of ceric salts in organic solvents can be limited.[2][10]

-

In a separate flask, dissolve a stoichiometric amount of acrylic acid in the same solvent. If required, add a stoichiometric amount of a non-coordinating base to form the acrylate salt in situ.

-

Slowly add the acrylate solution to the stirred cerium(IV) solution at a controlled temperature (e.g., 0 °C) to manage any exothermic reaction.

-

Stir the reaction mixture for a defined period (e.g., 2-4 hours) to allow for the formation of cerium(IV) acrylate.

-

Isolate the product by filtration or by removal of the solvent under reduced pressure.

-

Wash the isolated solid with a non-solvating solvent to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum.

-

Characterize the synthesized compound using techniques such as FTIR, elemental analysis, and XRD to confirm its identity and purity.

Determination of Solubility

Objective: To determine the solubility of synthesized cerium(IV) acrylate in a given solvent at a specific temperature.

Materials:

-

Synthesized cerium(IV) acrylate

-

Selected solvent (e.g., water at a specific pH, ethanol, etc.)

-

Constant temperature bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical technique for quantifying cerium concentration (e.g., ICP-MS, UV-Vis spectrophotometry)

Procedure:

-

Prepare a saturated solution by adding an excess amount of cerium(IV) acrylate to a known volume of the solvent in a sealed container.

-

Equilibrate the mixture in a constant temperature bath with continuous agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any suspended solids.

-

Dilute the filtered solution to a concentration within the analytical range of the chosen quantification method.

-

Determine the concentration of cerium in the diluted solution using a calibrated analytical instrument.

-

Calculate the solubility of cerium(IV) acrylate in the solvent at that temperature, typically expressed in g/L or mol/L.

Cerium(IV) in Acrylate Polymerization

Cerium(IV) salts are well-known initiators for the polymerization of vinyl monomers, including acrylates.[13] The initiation process involves a redox reaction between the cerium(IV) ion and a suitable reducing agent or the monomer itself, which generates a free radical.

Below is a diagram illustrating the proposed mechanism for cerium(IV)-initiated acrylate polymerization.

Caption: Proposed mechanism for cerium(IV)-initiated acrylate polymerization.

This workflow illustrates the initial complex formation between the cerium(IV) ion and the acrylate monomer, followed by a redox reaction that generates a monomer radical, which then initiates the polymerization process.

Conclusion

While direct data on the solubility of cerium(IV) acrylate is scarce, a thorough understanding of the principles governing the solubility of other cerium(IV) salts provides a strong foundation for predicting its behavior. The solubility is expected to be critically dependent on pH, with acidic conditions being favorable. The high tendency of cerium(IV) to hydrolyze in aqueous media presents a significant challenge. For applications in organic media, the choice of a suitable polar solvent is crucial. The provided experimental frameworks offer a starting point for the synthesis and systematic evaluation of the solubility of this promising compound. Further research is warranted to establish quantitative solubility data and to fully explore the potential of cerium(IV) acrylate in materials science and catalysis.

References

- 1. Cerium - Wikipedia [en.wikipedia.org]

- 2. Cerium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 3. Aqueous chemistry of Ce(iv): estimations using actinide analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Hydrolyzed Ce(IV) Salts Limit Sucrose-Dependent Biofilm Formation by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bloomtechz.com [bloomtechz.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. Study into hydrolysis of cerium(4) in sulfate solution [inis.iaea.org]

- 13. researchgate.net [researchgate.net]

The Dichotomy of Cerium: A Technical Guide to the Influence of Ce(3+) vs. Ce(4+) Oxidation States in Acrylate-Functionalized Ceria Nanoparticles for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unique redox chemistry of cerium, cycling between its trivalent (Ce(3+)) and tetravalent (Ce(4+)) oxidation states, lies at the heart of the burgeoning interest in cerium oxide nanoparticles (nanoceria) for biomedical applications. This is particularly true in the realm of drug development, where the antioxidant and pro-oxidant capabilities of nanoceria, tunable by the surface ratio of these two oxidation states, offer a versatile platform for therapeutic intervention. When functionalized with acrylate-based polymers, such as poly(acrylic acid) (PAA), these nanoparticles gain enhanced stability, biocompatibility, and further functionalization potential. This guide provides a comprehensive technical overview of the synthesis, characterization, and divergent properties of acrylate-functionalized ceria nanoparticles, with a focus on the critical role of the Ce(3+)/Ce(4+) ratio.

The Crucial Role of the Ce(3+)/Ce(4+) Redox Couple

The therapeutic potential of ceria nanoparticles is intrinsically linked to the dynamic equilibrium between Ce(3+) and Ce(4+) on their surface. This redox couple allows nanoceria to act as a regenerative catalyst, mimicking the activity of key antioxidant enzymes. The prevalence of one oxidation state over the other dictates the nanoparticle's primary biological function:

-

High Ce(3+)/Ce(4+) Ratio (Ce(3+)-dominant surface): Nanoparticles with a higher proportion of Ce(3+) exhibit potent superoxide dismutase (SOD)-mimetic activity .[1] They effectively scavenge superoxide radicals (O₂⁻), a major contributor to oxidative stress, by donating an electron and converting the radical to hydrogen peroxide (H₂O₂). This activity is crucial for protecting cells from oxidative damage.

-

Low Ce(3+)/Ce(4+) Ratio (Ce(4+)-dominant surface): Conversely, a surface rich in Ce(4+) is associated with catalase-mimetic activity .[2] These nanoparticles catalyze the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen, thus neutralizing another key reactive oxygen species (ROS).

This dual enzymatic capability, tunable by controlling the Ce(3+)/Ce(4+) ratio during synthesis, makes acrylate-functionalized nanoceria a highly attractive platform for developing therapies against diseases rooted in oxidative stress.

Synthesis and Control of Oxidation State

The synthesis of ceria nanoparticles with a desired Ce(3+)/Ce(4+) ratio is a critical first step. The choice of cerium precursor and reaction conditions plays a pivotal role. While discrete "cerium(3+) acrylate" and "cerium(4+) acrylate" compounds are not typically used as starting materials, the in-situ formation of ceria nanoparticles in the presence of acrylate monomers or polymers allows for the creation of functionalized nanoparticles with controlled surface chemistry.

A common and effective method is the co-precipitation of cerium salts in an alkaline solution containing poly(acrylic acid). The PAA serves as a capping agent, controlling particle growth and preventing agglomeration, while also providing a stable, functionalizable surface. The Ce(3+)/Ce(4+) ratio can be manipulated by several factors:

-

Precursor Salt: Using a Ce(III) precursor, such as cerium(III) nitrate, can lead to a higher initial Ce(3+) concentration on the nanoparticle surface.[3]

-

pH of Synthesis: Higher pH values during synthesis have been shown to favor a higher Ce(3+) concentration on the nanoceria surface.[4]

-

Temperature and Atmosphere: Post-synthesis calcination temperature and the surrounding atmosphere (e.g., inert vs. oxidizing) can significantly alter the oxidation state of cerium.[5]

Physicochemical and Biological Properties: A Comparative Analysis

The Ce(3+)/Ce(4+) ratio profoundly influences the physicochemical and biological properties of acrylate-functionalized ceria nanoparticles. The following tables summarize key quantitative data, highlighting these differences.

Table 1: Physicochemical Properties of Acrylate-Functionalized Ceria Nanoparticles as a Function of Ce(3+)/Ce(4+) Ratio

| Property | High Ce(3+)/Ce(4+) Ratio | Low Ce(3+)/Ce(4+) Ratio | Characterization Technique |

| Predominant Oxidation State | Ce(3+) | Ce(4+) | X-ray Photoelectron Spectroscopy (XPS) |

| Particle Size (Hydrodynamic Diameter) | Generally smaller | Can be larger depending on synthesis | Dynamic Light Scattering (DLS) |

| Zeta Potential | Less negative | More negative | DLS with Zeta Potential Measurement |

| Surface Charge | Positive core, PAA coating imparts negative charge | Positive core, PAA coating imparts strong negative charge | Zeta Potential Measurement |

Table 2: Biological and Catalytic Properties of Acrylate-Functionalized Ceria Nanoparticles as a Function of Ce(3+)/Ce(4+) Ratio

| Property | High Ce(3+)/Ce(4+) Ratio | Low Ce(3+)/Ce(4+) Ratio | Assay |

| Superoxide Dismutase (SOD)-Mimetic Activity | High | Low to negligible[1] | Ferricytochrome C or WST-1 assay |

| Catalase-Mimetic Activity | Low to negligible | High[2] | Amplex Red assay or H₂O₂ decomposition monitoring |

| Antioxidant Efficacy (ROS Scavenging) | Effective against O₂⁻ | Effective against H₂O₂ | DCFH-DA assay |

| Pro-oxidant Activity (in acidic environments) | Can exhibit pro-oxidant effects | Can exhibit pro-oxidant effects | ROS generation assays at low pH |

| Cellular Uptake | Efficient | Efficient | Confocal microscopy, Flow cytometry |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of these nanomaterials.

Synthesis of Poly(acrylic acid)-Coated Ceria Nanoparticles

This protocol describes a typical alkaline-based solvent precipitation method.

Synthesis Workflow for PAA-Coated Ceria Nanoparticles.

Characterization of the Ce(3+)/Ce(4+) Ratio by XPS

X-ray Photoelectron Spectroscopy (XPS) is the gold standard for quantifying the surface oxidation states of cerium.

Workflow for XPS Analysis of Ce(3+)/Ce(4+) Ratio.

The Ce 3d spectrum is complex, with multiple overlapping peaks for each oxidation state due to final state effects. Accurate deconvolution requires fitting the spectrum with a set of reference peaks for Ce(3+) and Ce(4+).[6][7]

Superoxide Dismutase (SOD)-Mimetic Activity Assay

The ability of nanoparticles to scavenge superoxide radicals can be quantified using a colorimetric assay.

Workflow for SOD-Mimetic Activity Assay.

Catalase-Mimetic Activity Assay

The decomposition of hydrogen peroxide can be monitored using a fluorometric assay.

Workflow for Catalase-Mimetic Activity Assay.

Signaling Pathways and Mechanisms of Action

The antioxidant properties of acrylate-functionalized ceria nanoparticles are mediated through their interaction with cellular signaling pathways, most notably the Nrf2 pathway.

ROS Scavenging and Nrf2 Activation

Under conditions of oxidative stress, cells activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway to upregulate the expression of endogenous antioxidant enzymes. Ceria nanoparticles can modulate this pathway.

Nrf2 Signaling Pathway Modulation by Ceria Nanoparticles.

By directly scavenging ROS, ceria nanoparticles can reduce the oxidative stress that would normally lead to the dissociation of Nrf2 from its inhibitor, Keap1.[8][9] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of protective antioxidant enzymes. This dual action of direct ROS scavenging and upregulation of endogenous antioxidant defenses makes these nanoparticles particularly effective.

Applications in Drug Development

The tunable redox properties and biocompatibility of acrylate-functionalized ceria nanoparticles open up a wide range of applications in drug development:

-

As Therapeutic Agents: For diseases characterized by chronic inflammation and oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and certain types of cancer.[10][11]

-

As Drug Delivery Vehicles: The acrylate coating provides a versatile platform for conjugating drugs, targeting ligands, and imaging agents. The nanoparticles can be designed to release their therapeutic payload in response to the specific redox environment of the diseased tissue.

-

In Combination Therapy: Ceria nanoparticles can be used to protect healthy tissues from the oxidative damage caused by conventional cancer therapies like radiation and chemotherapy, while potentially sensitizing cancer cells to these treatments.[11]

Conclusion

The properties of acrylate-functionalized ceria nanoparticles are not monolithic but are instead a direct function of the Ce(3+)/Ce(4+) ratio on their surface. A thorough understanding and precise control of this ratio are paramount for the rational design of these nanomaterials for specific applications in drug development. By leveraging the distinct SOD- and catalase-mimetic activities conferred by the different oxidation states of cerium, researchers can develop novel and effective therapeutic strategies for a host of diseases. This guide provides a foundational framework for scientists and drug development professionals to navigate the complexities of this promising class of nanomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. Nanoceria exhibit redox state-dependent catalase mimetic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of Ce (Ⅲ) / Ce (Ⅳ) ratio of cerium oxide for antibacterial application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Cerium Oxide Nanoparticles Alleviate Hepatic Fibrosis Phenotypes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactive-oxygen-species-scavenging nanomaterials for resolving inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cerium oxide nanoparticles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cerium(IV) in Acrylate Chemistry: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium, a lanthanide series element, is notable for its ability to exist in two stable oxidation states: +3 and +4. The Ce(IV) ion is a potent oxidizing agent and has found significant application in organic synthesis, particularly as an initiator for vinyl polymerization. This technical guide delves into the interaction of Cerium(IV) with acrylates, focusing on its role in initiating polymerization rather than the existence of a stable, isolable Cerium(IV) acrylate monomer. While a compound designated "cerium(4+) acrylate" with CAS number 94232-55-0 is listed in some chemical databases, detailed synthetic and characterization literature for this specific entity is scarce.[1] The predominant body of scientific work discusses the in-situ formation of radical species from the reaction of Ce(IV) salts with monomers like methyl methacrylate (MMA), which then triggers polymerization.[2][3]

This document provides a comprehensive overview of the experimental protocols for Cerium(IV)-initiated acrylate polymerization, summarizes key quantitative data from relevant studies, and presents diagrams to illustrate the experimental workflow and the proposed reaction mechanism.

Quantitative Data Summary

The following tables summarize the conditions and outcomes of methyl methacrylate (MMA) polymerization initiated by Cerium(IV) under various conditions, as reported in the literature.

Table 1: Effect of Monomer and Initiator Concentration on MMA Polymerization

| [MMA] (M) | [Ce(IV)] (x 10⁻³ M) | [H₂SO₄] (M) | Solvent | Temperature (°C) | Conversion (%) |

| 0.9 | 5 | 0.6 | DMF/Water (80/20) | 25 | High |

| 0.9 | 5 | 0.6 | Acetonitrile | 25 | Moderate |

Data extracted from studies on the solvent effect on MMA polymerization by Cerium(IV).[2][3]

Table 2: Materials Used in Cerium(IV)-Initiated Polymerization

| Material | Abbreviation | Supplier | Purity/Grade |

| Methyl methacrylate | MMA | Merck | Distilled in vacuo before use |

| Cerium(IV) sulfate | CS | Merck | Reagent grade |

| Ceric ammonium nitrate | CAN | Merck | Reagent grade |

| Sulfuric acid | H₂SO₄ | Merck | Reagent grade |

| Dimethylformamide | DMF | Merck | Reagent grade |

| Acetonitrile | ACN | Merck | Reagent grade |

This table compiles the common reagents used in the experimental setups described in the literature.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments involving Cerium(IV) and acrylates, primarily focusing on the polymerization of methyl methacrylate.

Protocol 1: Chemical Polymerization of Methyl Methacrylate (MMA) Initiated by Cerium(IV)

This protocol is based on the work of Saraç and Özkara.[2][3]

1. Materials and Preparation:

-

Methyl methacrylate (MMA) is purified by distillation in vacuo.

-

Cerium(IV) sulfate (CS) or ceric ammonium nitrate (CAN) is used as the initiator.

-

The Ce(IV) salt is dissolved in 0.3 M sulfuric acid (H₂SO₄).

-

Solvents such as dimethylformamide (DMF) and acetonitrile (ACN) are used as received.

2. Polymerization Procedure:

-

The reaction is carried out in a three-necked flask equipped with a stirrer and a dropping funnel, placed in a thermostatically controlled water bath.

-

A solution of MMA in the chosen solvent (e.g., DMF/water mixture) is added to the flask.

-

The Ce(IV) solution is added dropwise to the MMA solution.

-

The reaction is typically conducted for 4 hours under quiescent conditions, as stirring can retard the process.

3. Product Isolation and Characterization:

-

The resulting poly(methyl methacrylate) (PMMA) is dissolved in DMF.

-

The polymer is reprecipitated several times in water to purify it.

-

The purified PMMA is dried in vacuo and weighed to determine the conversion of MMA.

-

The percentage conversion is calculated as the ratio of the weight of the polymer formed to the initial weight of the monomer.

-

The polymer is characterized by Fourier-transform infrared spectroscopy (FTIR) and its molecular weight is determined viscometrically.

Visualizations: Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed signaling pathway for the polymerization reaction.

Caption: Experimental workflow for Ce(IV)-initiated polymerization of MMA.

References

Theoretical Frameworks for Cerium(IV) Acrylate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational approaches applicable to the study of Cerium(IV) acrylate complexes. In the absence of extensive direct experimental and theoretical literature on Ce(IV) acrylate, this document synthesizes methodologies from computational studies on related Cerium(IV) and other lanthanide carboxylate complexes to propose a robust framework for future research. This guide is intended to serve as a foundational resource for researchers in materials science, drug development, and catalysis, enabling the exploration of Ce(IV) acrylate's potential through computational modeling.

Introduction to Cerium(IV) Acrylate

Cerium, a lanthanide, is notable for its accessible +4 oxidation state, a feature that distinguishes it from many other elements in the series. This tetravalent state imparts unique catalytic and electronic properties. Acrylate, as a versatile carboxylate ligand, can bind to metal centers in various coordination modes and is a fundamental monomer in polymer science. The combination of Ce(IV) and acrylate is of significant interest for applications in polymerization catalysis, functional materials, and potentially as a component in drug delivery systems where redox activity is desirable.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the electronic structure, bonding characteristics, and reaction mechanisms of these complexes, which are often challenging to characterize experimentally.[1][2]

Computational Methodologies

The theoretical investigation of Ce(IV) acrylate complexes necessitates a computational approach capable of accurately describing the complex electronic structure of lanthanides, including the role of f- and d-orbitals in bonding.[3][4][5] Based on successful studies of similar Ce(IV) complexes, the following computational protocol is recommended.

Density Functional Theory (DFT)

DFT offers a favorable balance between computational cost and accuracy for systems containing lanthanides.[1][2]

-

Functionals : Hybrid functionals, such as B3LYP, are commonly used for geometry optimizations and electronic structure calculations of lanthanide complexes.[3] Range-separated functionals like ωB97X-D can also be effective, particularly for describing non-covalent interactions.

-

Basis Sets : For the cerium atom, a relativistic effective core potential (RECP) is essential to account for scalar relativistic effects. The Stuttgart/Dresden (SDD) or the LANL2DZ basis sets with their associated ECPs are standard choices. For lighter atoms (C, H, O), Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are appropriate.

-

Solvation Models : To simulate the behavior of these complexes in solution, implicit solvation models such as the Polarizable Continuum Model (PCM) or the SMD solvation model are recommended.

Bonding Analysis

Understanding the nature of the Ce-O bond in the acrylate complex is critical. Several analytical methods can be employed post-calculation:

-

Natural Bond Orbital (NBO) Analysis : NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions between the cerium ion and the acrylate ligand.[5]

-

Natural Localized Molecular Orbitals (NLMO) : NLMO analysis can be used to quantify the contributions of cerium's 4f and 5d orbitals to the Ce-O bonds.[5][6]

-

Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM analysis can characterize the nature of the chemical bonds (e.g., ionic vs. covalent) based on the topology of the electron density.

The logical workflow for a comprehensive computational study is depicted below.

Quantitative Data from Theoretical Models

The following tables summarize the types of quantitative data that can be obtained from DFT calculations on a hypothetical mononuclear Ce(IV) tris(acrylate) complex, Ce(O2CCH=CH2)3(OH). The values are representative and based on analogous Ce(IV) complexes found in the literature.[3][6]

Table 1: Predicted Structural Parameters

| Parameter | Value |

| Ce-O (acrylate) bond length | 2.15 - 2.25 Å |

| Ce-O (hydroxyl) bond length | 2.05 - 2.15 Å |

| O-Ce-O bond angle | 85 - 95° |

| C=O bond length | ~1.28 Å |

| C-O bond length | ~1.30 Å |

Table 2: Electronic Properties and Bonding Analysis

| Parameter | Value |

| NBO Charge on Ce | +2.8 to +3.2 e |

| NBO Charge on Acrylate Oxygen | -0.8 to -1.0 e |

| Ce 4f orbital contribution to Ce-O bond (NLMO) | 5 - 15% |

| Ce 5d orbital contribution to Ce-O bond (NLMO) | 20 - 35% |

| HOMO-LUMO Gap | 2.5 - 3.5 eV |

Reaction Pathways: Acrylate Polymerization Initiation

Cerium(IV) is a known initiator for radical polymerization.[7][8][9] The process is believed to proceed via a ligand-to-metal charge transfer (LMCT) followed by the formation of a radical species. For Ce(IV) acrylate, a plausible initiation pathway involves the formation of an acrylate radical.

Conclusion

While direct theoretical studies on Cerium(IV) acrylate are scarce, a robust computational framework can be constructed by drawing parallels with existing research on other Ce(IV) and lanthanide carboxylate complexes. The methodologies and data presented in this guide provide a solid starting point for researchers aiming to explore the properties and reactivity of Ce(IV) acrylate. Such studies will be invaluable for the rational design of new catalysts, functional materials, and therapeutic agents.

References

- 1. escholarship.org [escholarship.org]

- 2. A DFT perspective on organometallic lanthanide chemistry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Comparison of Ce(iv)/Th(iv)-alkynyl complexes and observation of a trans-influence ligand series for Ce(iv) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cerium( iv ) complexes with guanidinate ligands: intense colors and anomalous electronic structures - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05193D [pubs.rsc.org]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application of Cerium(IV) Acrylate in Polymerization Reactions: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Cerium(IV) ions in initiating acrylate and acrylamide polymerization. It includes detailed experimental protocols, a summary of quantitative data, and visual representations of the underlying reaction mechanisms.

Cerium(IV) salts, such as ceric ammonium nitrate (CAN) and cerium(IV) sulfate, are versatile and efficient initiators for the polymerization of a variety of vinyl monomers, including acrylates and acrylamides.[1][2][3][4] The initiation process typically involves a redox reaction where Ce(IV) is reduced to Ce(III), generating a free radical that subsequently initiates the polymerization chain reaction.[5] This method offers the advantage of initiating polymerization at relatively low temperatures and can be adapted for both homopolymerization and graft polymerization.[6][7]

Quantitative Data Summary

The efficiency of Cerium(IV)-initiated polymerization is influenced by several factors, including the concentrations of the monomer and initiator, the specific redox pair used, temperature, and the reaction medium. The following tables summarize key quantitative data from various studies on the polymerization of acrylamide and methyl methacrylate.

Table 1: Polymerization of Acrylamide (AM) Initiated by Cerium(IV) Redox Systems

| Redox Pair | Monomer Conc. (M) | Initiator Conc. (M) | Temp. (°C) | Initial Rate of Polymerization (Rp) (mol L⁻¹ s⁻¹) | Limiting Conversion (%) | Reference |

| Ce(IV)-Nitrilotriacetic Acid (NTA) | 0.2 | [Ce(IV)]=0.0050, [NTA]=0.0025 | 40 | Varies with conditions | High | [3] |

| Ce(IV)-Methionine | Not specified | Not specified | Not specified | Not specified | High | [1] |

| Ce(IV)-Glycine (catalyzed by Br⁻) | Varies | Varies | 35-50 | Rp ∝ [M][Ce(IV)]¹/²[AH]¹/²[Br]¹/² | Not specified | [1] |

| Ce(IV)-Dicarboxylic Acids | Not specified | Not specified | Not specified | Not specified | Varies with acid chain length | [1] |

Table 2: Polymerization of Methyl Methacrylate (MMA) Initiated by Cerium(IV)

| Initiator System | Monomer Conc. (M) | Initiator Conc. (M) | Solvent | Temp. (°C) | Conversion (%) | Reaction Time (h) | Reference |

| Ce(IV) sulfate | 0.9 | 5 x 10⁻³ | DMF/Water (80/20) | 25 | High | 4 | [2][8] |

| Ce(IV) sulfate | 0.9 | 5 x 10⁻³ | Acetonitrile | 25 | Lower | 4 | [2][8] |

| Ce(IV) sulfate | 0.9 | 5 x 10⁻³ | Water | 25 | Lower | 24 | [8] |

Table 3: Graft Polymerization of Acrylic Acid (AA) onto Gum Arabic using Ceric Ammonium Nitrate (CAN)

| Parameter | Optimal Condition | Graft Efficiency (%) | Graft Yield (%) | Reference |

| AA Concentration | Varies | 26 | 75.5 | [6] |

| CAN Concentration | Varies | 26 | 75.5 | [6] |

| Gum Arabic Concentration | Varies | 26 | 75.5 | [6] |

| Reaction Time | Varies | 26 | 75.5 | [6] |

| Temperature | Varies | 26 | 75.5 | [6] |

Experimental Protocols

The following are detailed protocols for the polymerization of acrylamide and methyl methacrylate initiated by Cerium(IV) ions, based on methodologies reported in the literature.

Protocol 1: Aqueous Polymerization of Acrylamide (AM) Initiated by Ce(IV)-Nitrilotriacetic Acid (NTA) Redox System

This protocol is adapted from the study by Hsu et al. on the aqueous polymerization of acrylamide.[3]

Materials:

-

Acrylamide (AM)

-

Ceric ammonium nitrate (CAN) or Cerium(IV) sulfate

-

Nitrilotriacetic acid (NTA)

-

Distilled, deionized water

-

Nitrogen gas

-

Five-necked Pyrex kettle (1 L) equipped with a stirrer

-

Water bath with temperature control

Procedure:

-

Purge the five-necked Pyrex kettle with nitrogen gas to create an inert atmosphere.

-

Add the prescribed amounts of acrylamide, nitrilotriacetic acid, and distilled, deionized water to the kettle.

-

Immerse the kettle in a water bath maintained at the desired temperature (e.g., 40 °C).

-

Allow the solution to reach thermal equilibrium while stirring.

-

Prepare a stock solution of the Cerium(IV) salt in distilled, deionized water.

-

Initiate the polymerization by adding the required volume of the Cerium(IV) solution to the reaction mixture.

-

Take samples (e.g., 1 mL) at suitable time intervals to monitor the monomer conversion.

-

Determine the concentration of residual acrylamide in the samples using an appropriate analytical technique, such as HPLC with a UV detector at 254 nm.[3]

-

To terminate the polymerization, the reaction mixture can be exposed to air or a polymerization inhibitor can be added.

-

The resulting polyacrylamide can be purified by precipitation in a non-solvent like methanol, followed by filtration and drying in a vacuum oven.

-

Characterize the polymer for its molecular weight and polydispersity index using Gel Permeation Chromatography (GPC).[3]

Protocol 2: Polymerization of Methyl Methacrylate (MMA) in a DMF/Water Mixture Initiated by Cerium(IV) Sulfate

This protocol is based on the work of Saraç and Özkara on the solvent effect on MMA polymerization.[2][8]

Materials:

-

Methyl methacrylate (MMA), distilled in vacuo before use

-

Cerium(IV) sulfate (CS)

-

Sulfuric acid (H₂SO₄)

-

Dimethylformamide (DMF)

-

Distilled water

-

Three-necked flask equipped with a stirrer and a dropping funnel

-

Thermostatically controlled water bath

Procedure:

-

Set up the three-necked flask in a water bath to maintain the desired reaction temperature (e.g., 25 °C).

-

Add the required volume of MMA and DMF/water mixture (e.g., 80/20 by volume) to the flask.

-

Prepare a solution of Cerium(IV) sulfate in 0.3 M sulfuric acid.

-

Add the Cerium(IV) solution to the monomer mixture using a dropping funnel.

-

The reaction is reported to proceed better under quiescent (unstirred) conditions.[2][8]

-

Allow the reaction to proceed for a set duration (e.g., 4 hours).

-

To isolate the polymer, dissolve the reaction mixture in DMF and reprecipitate it in water. Repeat this process several times for purification.

-

Dry the resulting poly(methyl methacrylate) (PMMA) in a vacuum oven to a constant weight.

-

Calculate the percentage conversion by dividing the weight of the dried polymer by the initial weight of the monomer.

-

The molecular weight of the PMMA can be determined viscometrically.[2]

Reaction Mechanisms and Visualizations

The initiation of polymerization by Cerium(IV) ions proceeds via a single-electron transfer mechanism, generating a free radical. The specific nature of the radical-generating step depends on the presence and type of reducing agent in the system.

General Initiation Pathway

The fundamental step in Cerium(IV)-initiated polymerization is the reduction of Ce(IV) to Ce(III) and the concomitant oxidation of a substrate to produce a radical. This process is depicted in the following diagram.

Experimental Workflow for Polymerization

The following diagram illustrates a typical experimental workflow for conducting a Cerium(IV)-initiated polymerization reaction in a laboratory setting.

Logical Relationship in Redox Initiation

The success of a Cerium(IV)-initiated polymerization, particularly in redox systems, depends on the effective interaction between the oxidizing agent (Ce(IV)) and a suitable reducing agent to generate initiating radicals.

References

- 1. researchgate.net [researchgate.net]

- 2. web.itu.edu.tr [web.itu.edu.tr]

- 3. cpsm.kpi.ua [cpsm.kpi.ua]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Cerium(IV) in Acrylate-Related Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a discrete, well-characterized "Cerium(4+) acrylate" complex as a standalone catalyst is not extensively documented in peer-reviewed literature, the catalytic applications of Cerium(IV) species in reactions involving acrylates and related monomers are significant. The high oxidizing potential of the Ce(IV) ion and its ability to participate in single-electron transfer processes make it a versatile tool in organic synthesis and polymer chemistry. The catalytic activity is often derived from the Ce(IV)/Ce(III) redox cycle.

This document provides detailed application notes and protocols for key catalytic systems where Cerium(IV) is employed to initiate or catalyze reactions with acrylate-based substrates. The information is compiled from various studies to provide a comprehensive overview for research and development purposes.

Application 1: Cerium(IV)-Initiated Aqueous Polymerization of Acrylates

Cerium(IV) salts, often in combination with a reducing agent (to form a redox pair), are effective initiators for the aqueous polymerization of vinyl monomers such as acrylamide, acrylic acid, and methyl methacrylate. The initiation process involves the reduction of Ce(IV) to Ce(III) and the concomitant generation of a free radical from the reducing agent or the monomer itself, which then propagates the polymerization.

Quantitative Data Summary

| Monomer | Initiator System | Temperature (°C) | Conversion (%) | Notes |

| Acrylamide | Ce(IV)-Nitrilotriacetic Acid | 40 | High | The Ce(IV)-NTA pair is a highly effective redox initiator under neutral or acidic conditions.[1] |

| Acrylic Acid | Ce(IV)-Nitrilotriacetic Acid | 40 | Effective | Polymerization is successfully initiated by the Ce(IV)-NTA redox pair.[1] |

| Methyl Methacrylate | Ce(IV)-Nitrilotriacetic Acid | 40 | Effective | The system is also applicable to the polymerization of MMA in aqueous media.[1] |

| Acrylonitrile | Ce(IV)-Nitrilotriacetic Acid | 40 | Effective | AN polymerization can be initiated using this redox system.[1] |

Experimental Protocol: Aqueous Polymerization of Acrylamide using Ce(IV)-NTA Initiator

This protocol is based on the methodology for studying the kinetics of Ce(IV)-initiated polymerization.[1]

Materials:

-

Acrylamide (AM) monomer

-

Cerium(IV) ammonium nitrate (CAN) or Cerium(IV) sulfate

-

Nitrilotriacetic acid (NTA)

-

Deionized water (degassed)

-

Nitrogen gas (high purity)

-

Hydrochloric acid or Sodium hydroxide (for pH adjustment)

-

Methanol (for precipitation)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Water bath with temperature controller

-

Condenser

-

Nitrogen inlet and outlet

-

Syringes for reagent addition

Procedure:

-

Reactor Setup: Assemble the three-neck flask with a magnetic stir bar, condenser, and nitrogen inlet/outlet. Place the flask in a water bath maintained at 40 ± 0.1 °C.

-

Degassing: Add the desired amount of deionized water to the flask and bubble nitrogen gas through the water for at least 30 minutes to remove dissolved oxygen.

-

Monomer Addition: Dissolve the required amount of acrylamide monomer in the degassed water under a continuous nitrogen purge.

-

Initiator Preparation: Prepare stock solutions of Ce(IV) salt and NTA in degassed deionized water. The concentrations should be calculated to achieve the desired final concentrations in the reaction mixture.

-

Initiation: To start the polymerization, inject the required volume of the NTA solution into the monomer solution, followed by the injection of the Ce(IV) solution.

-

Polymerization: Allow the reaction to proceed under a nitrogen atmosphere with continuous stirring for the desired duration. Monitor the progress of the reaction by taking aliquots at different time intervals and determining the conversion gravimetrically (by precipitating the polymer in methanol, filtering, drying, and weighing).

-

Termination and Isolation: Terminate the polymerization by pouring the reaction mixture into a large excess of methanol to precipitate the polyacrylamide. Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

Logical Workflow for Ce(IV)-Initiated Polymerization

Caption: Workflow for Ce(IV)-initiated aqueous polymerization of acrylates.

Application 2: Cerium-Catalyzed C-H Acylation

Recent advancements have shown that Cerium(IV) can catalyze the acylation of unactivated C(sp³)–H bonds.[2] This process, while not directly involving an acrylate as a catalyst component, demonstrates the interaction of Ce(IV) with acylating agents and its ability to generate radical intermediates that can functionalize substrates. The mechanism often involves a Ligand-to-Metal Charge Transfer (LMCT) process.[2]

Conceptual Signaling Pathway

The proposed mechanism involves the formation of a Ce(IV) complex, which upon photoexcitation, undergoes homolytic cleavage to generate a radical species and Ce(III). This radical then abstracts a hydrogen atom from an alkane to create an alkyl radical, which subsequently couples with an acylating agent.

Caption: Proposed mechanism for photoinduced cerium-catalyzed C-H acylation.

Experimental Protocol: General Procedure for Photoinduced Cerium-Catalyzed C-H Acylation

This is a representative protocol based on the principles of cerium-catalyzed C-H functionalization.[2]

Materials:

-

Acyl azolium salt (acylating agent)

-

Alkane substrate (e.g., cyclohexane)

-

Ceric ammonium nitrate (CAN) or another Ce(IV) source

-

Base (e.g., 2,6-lutidine)

-

Anhydrous solvent (e.g., acetonitrile)

-

High-power light source (e.g., blue LED)

Equipment:

-

Schlenk tube or vial with a screw cap and septum

-

Magnetic stirrer and stir bar

-

Cooling fan

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reactor Setup: To a dry Schlenk tube containing a magnetic stir bar, add the acyl azolium salt, the Ce(IV) salt, and the base under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add the anhydrous solvent, followed by the alkane substrate via syringe.

-

Irradiation: Place the reaction vessel in front of a high-power LED light source. Use a cooling fan to maintain the reaction at room temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously to ensure efficient mixing. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ketone.

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All experiments should be conducted with appropriate safety precautions in a controlled laboratory setting. Users should consult the original literature for specific details and safety information.

References

Cerium(4+) Acrylate as an Oxidizing Agent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(IV) compounds are well-established as powerful single-electron oxidizing agents in organic synthesis, capable of oxidizing a wide range of functional groups. The high reduction potential of the Ce(IV)/Ce(III) couple (approximately +1.7 V vs. NHE in perchloric acid) allows for the generation of radical cations from neutral organic molecules, which can then undergo various transformations.

While common cerium(IV) reagents include ceric ammonium nitrate (CAN), ceric sulfate, and ceric triflate, the specific use of cerium(4+) acrylate as an isolated, stoichiometric oxidizing agent is not well-documented in mainstream chemical literature. Its primary role appears in the context of polymerization and materials science. This document, therefore, will address the oxidizing potential of Ce(IV) in the presence of acrylates through two main, experimentally supported applications:

-

Initiation of Acrylate Polymerization: Where Ce(IV) acts as an oxidant to generate radicals that initiate polymerization.

-

Catalytic Oxidation of Acrylic Acid: In heterogeneous systems, where cerium oxides facilitate the oxidation of acrylic acid, often for environmental remediation.

We will also provide protocols for general oxidation reactions using standard Ce(IV) reagents that are mechanistically relevant to the oxidation of organic substrates.

Application: Initiation of Acrylate Polymerization via Redox Reaction